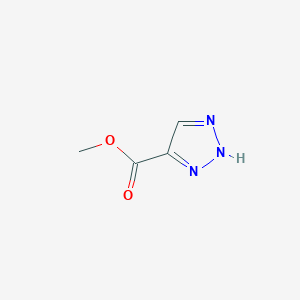

methyl 1H-1,2,3-triazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQUCUWEZQIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412928 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4967-77-5, 877309-59-6 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis relies on the powerful and atom-economical [3+2] cycloaddition reaction between an azide (B81097) and an alkyne component. Variations in catalysts and reaction conditions provide access to different isomers and allow for a broad substrate scope.

The Huisgen 1,3-dipolar cycloaddition is the archetypal reaction for synthesizing 1,2,3-triazoles. organic-chemistry.orgnih.gov It involves the reaction of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne). While the thermal, uncatalyzed version of this reaction is possible, it often requires high temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). nih.govnih.gov Consequently, catalyzed versions have become the methods of choice for their superior control and efficiency.

The direct thermal cycloaddition between benzyl (B1604629) azide and methyl propiolate can produce methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. This reaction is a classical example of the Huisgen 1,3-dipolar cycloaddition. scienceopen.comnih.govnih.gov The reaction typically involves heating the two reactants together in a suitable solvent. For instance, refluxing a mixture of benzyl azide and methyl propiolate in acetone (B3395972) or toluene (B28343) can yield the desired triazole product. scienceopen.comprepchem.com In one procedure, benzyl azide is reacted with propiolic acid in refluxing acetone, leading to the precipitation of the carboxylic acid analogue of the target compound upon cooling. prepchem.com

Table 1: Synthesis via Benzyl Azide and Alkyne Cycloaddition

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Benzyl azide | Propiolic acid | Acetone, reflux, overnight | 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | 62% | prepchem.com |

| Benzyl azide | Methyl propiolate | Toluene, reflux, 24 h (with Ru catalyst) | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | - | scienceopen.comnih.gov |

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its reliability, high yields, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide array of functional groups. organic-chemistry.orgacs.org The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. acs.org

Commonly, the active Cu(I) catalyst is generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate (B8700270) (NaAsc). beilstein-journals.orgresearchgate.net This catalytic system can be used to synthesize triazole-4-carboxylates. For instance, the reaction of an azide with a propiolic acid in the presence of CuSO₄ and sodium ascorbate in DMSO leads to a decarboxylative cycloaddition, forming the 1,4-disubstituted triazole. beilstein-journals.orgnih.gov The reaction is versatile, with various sources of Cu(I) being effective, and can be performed at room temperature or accelerated with microwave heating. nih.govacs.orgmdpi.com

Table 2: Research Findings on CuAAC Reactions

| Azide | Alkyne | Catalyst System | Solvent | Conditions | Product Type | Yield | Reference |

| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | Room temp, 5 min | 1,4-disubstituted triazole | Quantitative | nih.gov |

| 1-(2-Azidophenyl)-1H-benzo[d]imidazole | Phenylpropiolic acid | CuSO₄∙5H₂O (10 mol%), NaAsc (20 mol%) | DMSO | 80 °C, 2 h | 1,4-disubstituted triazole (via decarboxylation) | - | beilstein-journals.orgnih.gov |

| Various azides | Various terminal alkynes | Copper(I) phenylacetylide (0.5 mg/mmol) | CH₂Cl₂ | Room temp, 24 h | 1,4-disubstituted triazoles | 70-90% | mdpi.com |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This reaction is catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes like CpRuCl(PPh₃)₂ and Cp*RuCl(COD) being particularly effective. organic-chemistry.orgnih.govresearchgate.net A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, providing access to 1,4,5-trisubstituted triazoles as well. acs.orgorganic-chemistry.org

The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to give the triazole product. organic-chemistry.orgnih.gov The regioselectivity is influenced by electronic and steric factors, with the initial carbon-nitrogen bond forming between the more electron-rich carbon of the alkyne and the terminal nitrogen of the azide. nih.govnih.gov Interestingly, while RuAAC is known for 1,5-regioselectivity, the reaction of benzyl azide and methyl propiolate has been reported in the presence of a specific hydridotris(pyrazolyl)borate ruthenium complex, {(Tp)(PPh₃)₂Ru(N₃)}, to yield the 1,4-disubstituted product, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. scienceopen.comnih.govresearchgate.net

Table 3: Research Findings on RuAAC Reactions

| Catalyst | Azide Reactant | Alkyne Reactant | Regioselectivity | Product | Reference |

| CpRuCl(PPh₃)₂ or CpRuCl(COD) | Primary/Secondary Azides | Terminal Alkynes | 1,5-disubstituted | 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.orgnih.gov |

| Cp*RuCl(COD) | Organic Azides | Internal Alkynes | Varies | 1,4,5-trisubstituted 1,2,3-triazoles | acs.orgorganic-chemistry.org |

| {(Tp)(PPh₃)₂Ru(N₃)} | Benzyl azide | Methyl propiolate | 1,4-disubstituted | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | scienceopen.comnih.govresearchgate.net |

The development of synthetic routes that avoid potentially toxic metals or explosive azide precursors is of significant interest. Metal-free cycloadditions can be achieved through strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes to react with azides without a catalyst. wikipedia.orgchempep.com This reaction is driven by the release of ring strain and proceeds via a concerted [3+2] cycloaddition mechanism. wikipedia.orgchempep.com While powerful for bioconjugation, SPAAC is primarily suited for cyclic alkynes and less applicable for the direct synthesis of simple acyclic triazoles like methyl 1H-1,2,3-triazole-4-carboxylate from standard precursors. nih.gov

Azide-free methods often employ azide surrogates. For example, valuable 4-aryl-NH-1,2,3-triazoles can be synthesized under metal- and azide-free conditions from methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide. organic-chemistry.org Another approach involves a three-component reaction between primary amines, 1,3-dicarbonyls, and tosyl azide under metal-free conditions to afford fully substituted 1,2,3-triazoles. researchgate.net These methods provide alternative pathways to the triazole core, circumventing the direct use of organic azides as starting materials. researchgate.net

Table 4: Overview of Metal- and/or Azide-Free Methods

| Method | Key Reactants | Conditions | Product Type | Key Feature | Reference |

| SPAAC | Strained cyclooctyne, Azide | Metal-free, physiological conditions | Triazole | Driven by ring strain release | wikipedia.orgchempep.com |

| Azide-Free Cyclization | Methyl ketones, p-Tosylsulfonyl hydrazines, 1-Aminopyridinium iodide | Iodine-mediated | 4-aryl-NH-1,2,3-triazoles | Avoids use of sodium azide | organic-chemistry.org |

| Metal-Free Three-Component Reaction | Primary amines, 1,3-Dicarbonyls, Tosyl azide | Acetic acid promoted | 1,4,5-trisubstituted 1,2,3-triazoles | Metal-free access to fully substituted triazoles | researchgate.net |

Three-component reactions offer an efficient route to increase molecular complexity in a single step. The synthesis of 1,2,3-triazoles can be achieved by reacting an azide, an active methylene (B1212753) compound, and a third component. A novel solvent-directed click reaction between active methylene compounds and azido-1,3,5-triazines has been developed to produce regiospecific trisubstituted 1,2,3-triazoles in high yields under mild conditions. acs.org

In another variation, a copper-catalyzed three-component reaction of methyl ketones, organic azides, and dimethylformamide (DMF) as a one-carbon donor provides 4-acyl-1,2,3-triazoles, which are structurally analogous to the target carboxylate. organic-chemistry.org These multi-component strategies provide a convergent and atom-economical approach to highly functionalized 1,2,3-triazoles.

Table 5: Research Findings on Three-Component Reactions for Triazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Methyl ketones | Organic azides | DMF | Copper-catalyzed | 4-Acyl-1,2,3-triazoles | organic-chemistry.org |

| Active methylene compounds | Azido-1,3,5-triazines | - | Aqueous solution, mild conditions | Trisubstituted 1,2,3-triazoles | acs.org |

| Alkynes | Alkyl azides | Thiosulfonate or selenesulfonic ester | Cu-catalyzed, mild conditions | N-alkyl-5-sulfur/selenium-1,2,3-triazoles | scispace.com |

Regioselective Synthesis of Precursors

Methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate from Diesters

The synthesis of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate serves as a key step for creating more complex triazole derivatives. acgpubs.org This precursor is instrumental in the synthesis of novel 1-benzyl-5-(phenylamino)methyl-1,2,3-triazoles. acgpubs.org The process involves a one-step reaction of the formyltriazole with various anilines. acgpubs.org The resulting structures are elucidated using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR to confirm their formation. acgpubs.org This regioselective approach ensures the desired substitution pattern, which is crucial for the intended biological or chemical properties of the final molecules. acgpubs.orgrawdatalibrary.net

N-Alkylation of this compound using ZnO Nanoparticles

An efficient and regioselective N-alkylation of this compound has been developed using zinc oxide (ZnO) nanoparticles as a catalyst. researchgate.net This method facilitates the synthesis of methyl N1-alkylated 1,2,3-triazole-4-carboxylates in good yields. researchgate.net The reaction is carried out in the presence of potassium hydroxide (B78521) as a base and dimethyl sulfoxide (B87167) (DMSO) as a solvent. researchgate.net The use of ZnO nanoparticles is advantageous due to their high surface area and catalytic activity, which promotes the selective alkylation at the N1 position of the triazole ring. researchgate.netresearchgate.net This regioselectivity is significant as N-1 substituted 1,2,3-triazoles are considered to be pharmaceutically important derivatives. researchgate.net

Derivatization and Functionalization Strategies

Further modification of the this compound core allows for the creation of a diverse range of compounds with tailored properties.

The C5 position of the 1,2,3-triazole ring is a common site for functionalization, enabling the introduction of various substituents to modulate the molecule's characteristics.

Reactions at the C5 Position of the Triazole Ring

Formation of 5-(phenylamino)methyl-1,2,3-triazole-4-carboxylate Hybrid Structures

Novel 1-benzyl-5-(phenylamino)methyl-1,2,3-triazoles have been synthesized from methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate. acgpubs.org This is achieved through a one-step reaction with anilines that may carry different halogen atoms at the 2 and 4 positions. acgpubs.org The resulting hybrid structures are fully characterized by spectroscopic techniques to confirm their molecular framework. acgpubs.org These compounds are of interest due to the known chelating, antibacterial, and enzyme inhibition properties of amino-triazole structures. acgpubs.orgrawdatalibrary.net

Synthesis of 1-benzyl-5-((phenylimino)methyl)-1H-1,2,3-triazole-4-carboxylate Intermediates

The synthesis of 1-benzyl-5-((phenylimino)methyl)-1H-1,2,3-triazole-4-carboxylate intermediates is a key step in the pathway to forming 5-(phenylamino)methyl derivatives. The reaction of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with various anilines leads to the formation of these imine intermediates. acgpubs.org The subsequent reduction of the imine functionality yields the final aminomethyl products. The structures of these intermediates and the final products are confirmed using FT-IR, 1H NMR, and 13C NMR analysis. acgpubs.org

Modification of the Carboxylate Group

The methyl carboxylate group on the triazole ring is a versatile functional handle that can be readily modified, providing a gateway to a variety of derivatives such as carboxylic acids, amides, and other esters.

Hydrolysis Reactions

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 1H-1,2,3-triazole-4-carboxylic acid. This transformation is typically achieved under basic or acidic conditions. Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification yields the final carboxylic acid. This hydrolysis is a fundamental step for creating derivatives that require a free carboxylic acid group, such as in the formation of amides via coupling reactions. While the 1,2,3-triazole ring is generally stable, harsh reaction conditions should be avoided to prevent potential degradation. nih.govorganic-chemistry.org

Functionalization via Nucleophilic Substitution

The triazole ring itself can participate in nucleophilic substitution reactions, most commonly involving the nitrogen atoms. The N-H proton of this compound is acidic and can be removed by a base, generating a triazolide anion. This anion is an effective nucleophile and can react with various electrophiles, such as alkyl halides, in N-alkylation reactions.

A notable example is the synthesis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. In this reaction, this compound is treated with a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of methyl iodide. nih.gov The reaction proceeds via an SN2 mechanism where the triazolide nitrogen attacks the methyl iodide. It is important to note that alkylation can potentially occur at any of the three nitrogen atoms, leading to a mixture of regioisomers (N1, N2, and N3 substituted products). However, reaction conditions can often be optimized to favor one isomer over the others. nih.govjst.go.jp

Table 1: N-Methylation of this compound

| Reactant | Reagents | Solvent | Product | Ref |

| This compound | 1. K₂CO₃2. CH₃I | DMF | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (and isomers) | nih.gov |

Mechanistic Investigations of Synthetic Pathways

The core synthesis of the 1,2,3-triazole ring of this compound is achieved through a 1,3-dipolar cycloaddition between an azide and an alkyne (in this case, methyl propiolate). The mechanism of this reaction has been extensively studied.

The thermal, uncatalyzed version is known as the Huisgen 1,3-dipolar cycloaddition. fu-berlin.deorganic-chemistry.orgwikipedia.org This reaction is generally believed to proceed through a concerted, pericyclic mechanism, classified as a [4π + 2π] cycloaddition. organic-chemistry.orgnih.gov In this pathway, the 4π-electron system of the azide dipole reacts with the 2π-electron system of the alkyne dipolarophile in a single transition state, leading to the formation of the five-membered triazole ring. organic-chemistry.org A significant drawback of the thermal reaction is that it often requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers when using asymmetric alkynes. nih.gov

The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," proceeds with a dramatically increased rate (accelerations of 10⁷ to 10⁸ have been noted) and is highly regioselective, exclusively yielding the 1,4-isomer. organic-chemistry.orgnih.gov The mechanism is no longer a concerted cycloaddition but a stepwise process: nih.govnih.gov

Formation of Copper-Acetylide: The terminal alkyne reacts with a Cu(I) species to form a copper-acetylide intermediate. This step is believed to be crucial for activating the alkyne. nih.govresearchgate.net

Coordination and Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the acetylide. A six-membered copper-containing ring intermediate is proposed to form.

Ring Contraction and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecular skeleton and substituent positions on the triazole ring.

¹H NMR Data and Interpretation for Methyl 1H-1,2,3-Triazole-4-Carboxylate Derivatives

The ¹H NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the protons of the triazole ring, the methyl ester group, and any substituents. The chemical shift of the C5-H proton on the triazole ring is particularly diagnostic, typically appearing as a singlet in the downfield region of the spectrum. nih.govsapub.org

In derivatives where the N1 position of the triazole is substituted, the C5-H proton signal can be observed. For instance, in certain 1-substituted derivatives, this proton appears as a singlet between δ 5.32 and 5.87 ppm. sapub.org For a metronidazole-containing 1H-1,2,3-triazole derivative, the triazole proton was observed as a singlet at δ 7.99 ppm. nih.gov The protons of the methyl ester group (–COOCH₃) characteristically present as a sharp singlet, typically found further upfield. Protons on substituents attached to the triazole ring will exhibit chemical shifts and multiplicities dependent on their specific electronic and structural environment. For example, methylene (B1212753) protons adjacent to the triazole nitrogen in a substituted derivative appeared as a doublet signal at δ 4.77. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Triazole C5-H | 7.99 - 8.13 | Singlet | nih.gov |

| Triazole C5-H | 5.32 - 5.87 | Singlet | sapub.org |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet | General |

| Methylene (-N-CH₂-) | 4.77 | Doublet | nih.gov |

| Imidazole Ring Proton | 7.95 - 8.13 | Singlet | nih.gov |

Note: Chemical shifts are dependent on the solvent and the specific structure of the derivative.

¹³C NMR Data and Interpretation for this compound Derivatives

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The carbon atoms of the triazole ring (C4 and C5) resonate at characteristic chemical shifts, which are sensitive to the substitution pattern. The carbonyl carbon of the methyl ester group is typically observed significantly downfield, often above 160 ppm, due to its deshielded nature. The methyl carbon of the ester appears at a much higher field.

In a study of 2-aryl-1,2,3-triazole-4-carboxylic acids, it was noted that the signals for the carbon atoms of the triazole ring and the carbonyl group were shifted downfield when the solvent was changed from DMSO-d₆ to the more protic methanol-d₄. mdpi.com For certain derivatives, characteristic signals for substituent carbons, such as an acetal (B89532) carbon at 94.75 ppm, have been identified, aiding in the confirmation of complex structures. mdpi.com The comprehensive analysis of both ¹H and ¹³C NMR spectra is essential for the complete structural verification of newly synthesized derivatives. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Ester Carbonyl (C=O) | > 160 | mdpi.com |

| Triazole C4 | 135 - 145 | General |

| Triazole C5 | 125 - 135 | General |

| Methyl Ester (-OCH₃) | 50 - 55 | General |

Note: Values are approximate and can vary based on substitution and solvent.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectra of this compound and its derivatives display characteristic absorption bands that confirm the presence of the key structural motifs.

The most prominent bands include a strong absorption for the carbonyl (C=O) stretching of the ester group, typically found in the range of 1700–1750 cm⁻¹. In some derivatives, this stretch has been reported between 1644-1675 cm⁻¹. sapub.org The formation of the triazole ring is confirmed by characteristic stretching vibrations of the C=N and N=N bonds within the ring, which are often observed in the 1400–1600 cm⁻¹ region. researchgate.net Specifically, bands for >C=N have been reported at 1562-1598 cm⁻¹, with C-N stretching appearing between 1313-1365 cm⁻¹. sapub.org For the parent compound with an N-H bond, a broad absorption corresponding to N-H stretching would be expected around 3100-3300 cm⁻¹. sapub.orgresearchgate.net Other notable absorptions include C-H stretching for aliphatic and aromatic groups, and C-O stretching for the ester linkage.

Table 3: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Reference |

| N-H (if present) | 3100 - 3300 | Stretching | sapub.orgresearchgate.net |

| C-H (aromatic) | 3000 - 3100 | Stretching | sapub.org |

| C=O (ester) | 1700 - 1750 | Stretching | General |

| C=N (triazole ring) | 1562 - 1598 | Stretching | sapub.org |

| C-N (triazole ring) | 1313 - 1365 | Stretching | sapub.org |

| C-O (ester) | 1200 - 1300 | Stretching | General |

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insight into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. nih.gov

Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate isomers and analyze reaction mixtures. nih.govcambridge.org In the synthesis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, LC-MS analysis showed the clear separation of three isomers, which were then identified by mass spectroscopy. nih.govresearchgate.net The mass spectrum typically shows a prominent molecular ion peak (M⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺). The fragmentation patterns observed upon ionization can help to elucidate the structure by showing the loss of stable neutral fragments, such as the methoxy (B1213986) group or parts of larger substituents.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and conformation.

Elucidation of Molecular Conformation and Packing

Single-crystal X-ray diffraction studies have been instrumental in understanding the structural nuances of this compound derivatives. For example, the crystal structure of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate revealed that the molecule has an almost planar conformation. nih.gov Similarly, the structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate shows specific bond lengths for the triazole ring, such as N1–N2 at 1.3092 Å, N2–N3 at 1.3560 Å, and C3–C4 at 1.3722 Å. researchgate.net

These analyses also illuminate how molecules arrange themselves in a crystal lattice. The packing is often stabilized by a network of intermolecular interactions. In the case of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, the crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules into two-dimensional layers. nih.gov Furthermore, π–π stacking interactions between the parallel triazole rings, with centroid-centroid distances of approximately 3.69 Å, contribute significantly to the stability of the crystal structure. nih.gov In more complex derivatives, steric hindrance between bulky substituents can cause significant twisting between different parts of the molecule, as seen in the 74.02° dihedral angle between the triazole and pyridin-3-yl rings in one such compound. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystalline architecture of this compound and its derivatives is significantly influenced by a network of non-covalent intermolecular interactions. These forces, including hydrogen bonds and π-π stacking, are crucial in determining the packing of molecules in the solid state, which in turn affects the physical properties of the compound.

π-π Stacking: Alongside hydrogen bonding, π-π stacking interactions play a vital role in stabilizing the crystal structures of triazole carboxylates. nih.gov For methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, intermolecular π–π stacking occurs between parallel triazole rings of adjacent molecules. nih.govresearchgate.net The distances between the centroids of these interacting rings (Cg1) have been measured at 3.685 (2) Å and 3.697 (2) Å, values indicative of significant aromatic stacking. nih.govresearchgate.net Similarly, in the structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, centrosymmetric π–π stacking is observed between the triazole ring and a benzene (B151609) ring of neighboring molecules, with a ring-centroid separation of 3.895 (1) Å. researchgate.net These interactions contribute to the formation of a stable, layered molecular assembly.

The table below summarizes the key intermolecular interactions observed in derivatives of this compound.

| Compound | Interaction Type | Donor-Acceptor/Group | Distance (Å) |

| Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | C—H⋯O Hydrogen Bond | C-H, O=C | Not Specified |

| Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | π-π Stacking | Triazole-Triazole | 3.685 (2), 3.697 (2) |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | π-π Stacking | Triazole-Benzene | 3.895 (1) |

| Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | C—H⋯O, C—H⋯N Hydrogen Bonds | C-H, O=C, N(triazole) | Not Specified |

Dihedral Angle Analysis

In the case of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, the molecule exhibits a nearly planar conformation. nih.govresearchgate.net The maximum deviation from planarity for the core atoms is a mere -0.043 (3) Å, indicating that the triazole ring and its methyl carboxylate substituent lie almost in the same plane. nih.govresearchgate.net This planarity facilitates the efficient layer-by-layer packing observed in its crystal structure.

However, the introduction of bulky substituents can lead to significant twisting. The dihedral angle between the triazole ring and an attached phenyl ring in (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate is 16.54 (11)°, while the angle between the triazole ring and the nicotinoyloxy fragment is nearly perpendicular at 88.61 (5)°. researchgate.net In another example, methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, the dihedral angle between the triazole ring and the 2,6-difluorobenzyl ring is 77.3 (1)°. researchgate.net An even larger twist of 74.02(8)° is seen between the triazole and pyridin-3-yl rings in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, attributed to steric hindrance from the formyl group. mdpi.com

These findings highlight how substituent choice dramatically influences molecular conformation, moving from the inherent planarity of the parent this compound framework to highly twisted structures in more complex derivatives.

The table below presents selected dihedral angles from the crystal structures of various triazole carboxylate derivatives.

| Compound | Ring 1 | Ring 2/Fragment | Dihedral Angle (°) |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Triazole | Benzene | 16.54 (11) |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Triazole | Nicotinoyloxy | 88.61 (5) |

| Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | Triazole | 2,6-Difluorobenzyl | 77.3 (1) |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Triazole | Pyridin-3-yl | 74.02 (8) |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to predict the properties of triazole systems.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of methyl 1H-1,2,3-triazole-4-carboxylate, these calculations consistently predict a nearly planar conformation of the molecule nih.gov.

Experimental data from the crystal structure of a closely related analog, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, corroborates these theoretical findings. The crystallographic data shows that the non-hydrogen atoms of the molecule lie very close to a single plane, with a maximum deviation of only -0.043 Å for an oxygen atom nih.govresearchgate.net. This planarity is a key feature of the triazole ring system. The structural parameters, including bond lengths and angles, have been determined with high precision.

| Bond | Length (Å) |

|---|---|

| O1–C4 | 1.205 |

| O2–C4 | 1.331 |

| O2–C5 | 1.449 |

| N1–N2 | 1.345 |

| N2–N3 | 1.300 |

| N3–C2 | 1.378 |

| C2–C3 | 1.372 |

| C3–N1 | 1.353 |

| C3–C4 | 1.459 |

| Angle | Degree (°) |

|---|---|

| C4–O2–C5 | 116.1 |

| C3–N1–N2 | 109.2 |

| N1–N2–N3 | 107.0 |

| C2–N3–N2 | 109.9 |

| N3–C2–C3 | 105.7 |

| N1–C3–C2 | 108.2 |

| O1–C4–O2 | 124.6 |

| O1–C4–C3 | 124.3 |

| O2–C4–C3 | 111.1 |

Data derived from the crystal structure of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate nih.gov.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability nih.gov. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized acs.org.

For a related compound, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, DFT calculations have been used to determine these electronic properties. The HOMO-LUMO energy gap was predicted to be smaller in a solvent (methanol) compared to the gas phase, indicating an increase in reactivity in solution nih.gov. This highlights the significant influence of the molecular environment on electronic properties. DFT studies on various triazole derivatives show that the HOMO-LUMO gap is a key parameter in predicting their reactivity and potential as bioactive scaffolds nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. This method is particularly valuable for predicting absorption and fluorescence spectra nih.govnih.gov. TD-DFT calculations on 1,2,3-triazole derivatives have been performed to simulate their UV-vis spectra nih.gov.

For methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, TD-DFT simulations predicted two main absorption features in the ultraviolet C range (between 170 nm and 210 nm). The calculations also suggested that these absorption bands would be more intense and red-shifted (shifted to longer wavelengths) in a solvent like methanol (B129727) compared to the gas phase nih.gov. Such studies are crucial for understanding the photophysical properties of these compounds and assessing their potential in applications such as fluorescent probes or sensors nih.gov. However, it is noted that accurately predicting the photophysical features of 1,2,3-triazole regioisomers can be challenging for TD-DFT, and results should be interpreted with caution, as the choice of functional and solvent model can significantly impact the outcome dnu.dp.ua.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug discovery to understand how a ligand, such as a triazole derivative, might interact with a biological target, typically a protein or enzyme nih.govresearchgate.net.

Derivatives of 1,2,3-triazole have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. These studies dock the triazole compounds into the active sites of various enzymes to predict their binding affinity and interaction modes mdpi.com. For instance, 1,2,3-triazole-based carbazole (B46965) derivatives have been docked against target receptors like caspase-3 to supplement anticancer activity data, revealing how the structures fit into the active site pocket mdpi.com. Similarly, other 1,2,3-triazole hybrids have been docked with bacterial enzymes to explore their potential as antibacterial agents, with the binding affinity (ΔG) indicating the strength of the interaction researchgate.net. These in silico studies are instrumental in rationalizing the biological activity of synthesized compounds and guiding the design of new, more potent derivatives.

Mechanistic Studies of Reactions using Computational Chemistry

Computational chemistry, particularly DFT, is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. For this compound, the most fundamental reaction is its synthesis via the [3+2] cycloaddition of an azide (B81097) with an alkyne (methyl propiolate).

DFT studies have extensively investigated this type of reaction. The molecular mechanism of the cycloaddition between aryl azides and ethyl propiolate (a close analog) was found to proceed via a polar, single-step mechanism researchgate.net. Computational analysis of the reaction pathway helps to understand the regioselectivity, determining whether the 1,4- or 1,5-disubstituted triazole is formed. For the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), DFT calculations on model systems show that the free-energy barrier for the formation of the 1,4-regioisomer is significantly lower than that for the 1,5-regioisomer, explaining the high regioselectivity observed experimentally in "click chemistry" mdpi.com. These computational studies provide a detailed picture of the transition states and intermediates, offering insights that are often inaccessible through experimental means alone researchgate.net.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint plot that summarizes the different types of intermolecular contacts and their relative contributions.

This analysis has been applied to the crystal structures of various triazole derivatives to understand how molecules interact with each other in the solid state. For example, in the crystal structure of a copper(II) complex with 5-methyl-1H-1,2,4-triazole-3-carboxylate, Hirshfeld analysis revealed that the most significant contributions to the surface contacts arise from H···O/O···H (33.1%), H···H (29.5%), and H···N/N···H (19.3%) interactions researchgate.net. In another example, a 1,2,3-triazole-4-carboxamide derivative, the analysis showed H···H contacts were the most dominant (55.5%), followed by N···H/H···N (15.4%), C···H/H···C (13.2%), and O···H/H···O (12.9%) contacts mdpi.com. These percentages provide a quantitative measure of the forces holding the crystal together, such as hydrogen bonds and van der Waals forces.

| Intermolecular Contact | Contribution (%) in a 1,2,4-Triazole (B32235) Derivative researchgate.net | Contribution (%) in a 1,2,3-Triazole Derivative mdpi.com |

|---|---|---|

| H···H | 29.5 | 55.5 |

| O···H / H···O | 33.1 | 12.9 |

| N···H / H···N | 19.3 | 15.4 |

| C···H / H···C | 4.6 | 13.2 |

| Other | 13.5 | 3.0 |

Data represents examples from related triazole structures to illustrate typical intermolecular contacts.

Applications in Advanced Materials and Coordination Chemistry

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The rational design of organic ligands is fundamental to the synthesis of MOFs and CPs with desired topologies and functions. The 1,2,3-triazole-4-carboxylate scaffold can be systematically modified to tune the resulting material's properties. The triazole ring provides multiple coordination sites, while the carboxylate group offers a robust and versatile linking point, often participating in bridging metal centers to extend the structure into one, two, or three dimensions. tennessee.edumdpi.com The ability to functionalize the triazole ring at different positions allows for fine-tuning of the ligand's electronic properties and steric profile, influencing the final architecture and characteristics of the coordination complex.

Two novel d¹⁰ metal supramolecular metal-organic frameworks (SMOFs), with the general formula [ML₂(H₂O)₂]n where M is either Zinc(II) or Cadmium(II), have been synthesized using the sodium salt of the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand. mdpi.com These compounds were structurally characterized using single-crystal X-ray diffraction and IR spectroscopy, which confirmed that they are isostructural. mdpi.com The crystal structure reveals discrete, centrosymmetric ML₂(H₂O)₂ units. These individual units self-assemble into linear chains through a network of hydrogen bonds between the carboxylate groups of the ligand and the coordinated water molecules. mdpi.com These chains further organize into 2D layers, which are held together by uncommon dihydrogen bonds. mdpi.com

| Compound | Metal Ion | Formula | Crystal System | Key Structural Feature |

| SMOF 1 | Zn(II) | [ZnL₂(H₂O)₂]n | Monoclinic | Linear chains formed by H-bonds |

| SMOF 2 | Cd(II) | [CdL₂(H₂O)₂]n | Monoclinic | Isostructural to Zn(II) complex |

L represents the anionic 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand.

New coordination polymers of Copper(II) (CP1) and Cobalt(II) (CP2) have been synthesized using the 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate ligand. nih.gov The synthesis was carried out at the interface of water and n-butanol by reacting the sodium salt of the ligand with the respective metal nitrates. nih.gov Single Crystal X-Ray Diffraction (SCXRD) analysis showed that both polymers form 1D zigzag chain structures. nih.gov These one-dimensional chains are further extended into 2D supramolecular networks through hydrogen bonding interactions. nih.gov In the Cu(II) polymer (CP1), this supramolecular assembly involves water molecules, whereas in the Co(II) polymer (CP2), the network is formed mainly through hydrogen bonds between adjacent triazole ligands. nih.gov

| Polymer | Metal Ion | Crystal Space Group | Primary Structure | Supramolecular Network |

| CP1 | Cu(II) | C2/c | 1D zigzag chain | 2D network via O-H···O bonds |

| CP2 | Co(II) | P2₁/n | 1D zigzag chain | 2D network via C-H···O bonds |

The dicarboxylic acid derivative, 1-(4-carboxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, has proven to be a versatile ligand for constructing coordination polymers with diverse architectures. researchgate.net The presence of two carboxylate groups allows it to act as a multidentate bridging ligand, facilitating the formation of extended networks. For example, its reaction with cadmium salts has led to the creation of a three-dimensional coordination network. researchgate.net In this structure, the carboxylate groups of the ligand act as tridentate bridging linkers, connecting the metal centers. researchgate.net The versatility of this ligand enables the synthesis of materials with varying dimensionalities and properties, including moderate porosity, making them of interest for applications in gas storage. researchgate.net

Luminescent Properties of Coordination Complexes

Coordination complexes derived from 1,2,3-triazole-4-carboxylate ligands often exhibit interesting luminescent properties. upf.edursc.orgnih.gov The coordination of the ligand to a metal center can significantly alter its electronic structure, leading to the emergence or enhancement of luminescence. mdpi.com

A notable example is the Zn(II) and Cd(II) supramolecular complexes with the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand. mdpi.com While the sodium salt of the free ligand does not show any detectable emission in the UV-visible range, its coordination to Zn(II) and Cd(II) cations induces a significant luminescent response. mdpi.com This phenomenon, known as crystallization-induced enhanced emission, highlights the crucial role of the metal-ligand interaction and the rigidification of the ligand in the crystal structure. mdpi.comnih.gov Such luminescent coordination polymers are considered good candidates for applications as UV-blue light emitters. upf.edu The luminescent properties of these d¹⁰ metal-based CPs make them attractive for potential use in chemical sensors, photochemistry, and electroluminescent displays. mdpi.com

| Complex | Metal Ion | Emission Property | Key Finding |

| [ZnL₂(H₂O)₂]n | Zn(II) | Luminescent | Emission induced by coordination |

| [CdL₂(H₂O)₂]n | Cd(II) | Luminescent | Free ligand is non-emitting |

L represents the anionic 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand.

Ionic Conductivity in Coordination Polymers

Certain coordination polymers and MOFs can function as solid-state ion conductors, a property of significant interest for applications in batteries and fuel cells. rsc.org The designable nature of these materials provides opportunities to create ordered pathways for ion transport. rsc.org The Zn(II) and Cd(II) supramolecular coordination complexes formed with the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand have been shown to exhibit ionic conductivity. mdpi.com This property is attributed to the specific supramolecular architecture and the presence of hydrogen-bonded networks within the crystal structure, which can facilitate proton or ion movement. The development of 1,2,3-triazolium-based poly(ionic liquid)s has also demonstrated that this class of compounds can achieve high values of anhydrous ionic conductivity. researchgate.net

Potential in Advanced Material Science Applications

The unique properties of coordination polymers derived from methyl 1H-1,2,3-triazole-4-carboxylate and its analogues open up a wide range of potential applications in advanced material science. mdpi.com The combination of the 1,2,3-triazole moiety with a carboxylate group in a single ligand allows for the creation of functional materials with diverse applications. mdpi.com

Luminescent Materials: The strong luminescence exhibited by many Zn(II) and Cd(II) complexes makes them suitable for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as chemical sensors that operate via fluorescence quenching or enhancement. nih.govuni-ulm.de

Porous Materials: The ability to form porous frameworks, as seen with ligands like 1-(4-carboxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, suggests applications in gas storage and separation. researchgate.netmdpi.com

Catalysis: The ordered arrangement of metal centers within a coordination polymer can create well-defined active sites for catalysis. nih.govmdpi.com The redox-active nature of certain metal ions (e.g., Cu, Co) and the potential for coordinatively unsaturated sites can be exploited for various catalytic reactions. nih.govuni-ulm.de

Ionic Conductors: Materials demonstrating ionic conductivity are promising candidates for development as solid-state electrolytes in next-generation energy storage devices. mdpi.com

The versatility of these triazole-based ligands provides a robust platform for the design and synthesis of new functional materials with tailored properties for specific advanced applications. mdpi.com

Medicinal Chemistry and Biological Applications

Role as a Scaffold for Drug Design and Development

The 1,2,3-triazole ring system, the core of methyl 1H-1,2,3-triazole-4-carboxylate, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net It functions as a bioisostere for various functional groups, such as amide or ester bonds, which allows it to mimic the structure of peptides and other natural ligands while offering improved metabolic stability. researchgate.net This characteristic is highly advantageous in drug design, as it can lead to compounds with better pharmacological profiles. researchgate.net

The 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold, a direct derivative class of the title compound, is particularly promising. A prominent example of its successful application is the marketed anticonvulsant drug Rufinamide, used for treating Lennox-Gastaut syndrome, a severe form of epilepsy. researchgate.net The triazole heterocycle is present in a large number of biologically active molecules, underscoring its importance in the development of new drugs. researchgate.net The synthesis of 1,2,3-triazole derivatives is often achieved through efficient and reliable methods like copper-catalyzed "click chemistry," which allows for the rapid generation of diverse molecular libraries for screening. researchgate.netnih.gov

Antimicrobial and Anti-TB Properties

Derivatives of the this compound scaffold have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and the causative agent of tuberculosis. researchgate.netnih.gov

In the realm of antibacterial research, novel 1H-1,2,3-triazole derivatives of the antibiotic metronidazole (B1676534) have been synthesized and evaluated. nih.gov Many of these new compounds showed higher inhibition rates of bacterial and fungal growth compared to the parent drug, metronidazole. nih.gov

The anti-tubercular potential of this scaffold is particularly noteworthy. A collection of 1,4-disubstituted 1,2,3-triazole analogs, synthesized via click chemistry, were tested against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov Many of these compounds displayed potent activity, with some showing efficacy at micromolar concentrations. nih.gov The research indicated that the position of the triazole moiety and the length of the alkyl chain are critical for activity. For instance, compounds with the triazole group at the C-2 position and a chain of eight or ten carbon atoms were among the most potent. nih.gov

| Compound Name | Chain Length Equivalence | Triazole Position | MIC (μM) |

|---|---|---|---|

| Methyl 1-octyl-1H-1,2,3-triazole-4-carboxylate | C8 | - | Data Not Specified in Snippet |

| Analog with C8 chain | C8 | C-2 | Potent Activity |

| Analog with C10 chain | C10 | C-2 | Potent Activity |

| 1,5-isomer analog (26) | - | - | 93 |

| 1,5-isomer analog (27) | - | - | 84 |

Enzyme Inhibition Studies

The 1,2,3-triazole scaffold is a key component in the design of various enzyme inhibitors. isp.edu.pkfrontiersin.org Derivatives have been shown to inhibit a range of enzymes implicated in different diseases. For example, novel 1H-1,2,3-triazole analogs have been identified as good inhibitors of Carbonic Anhydrase-II, an enzyme involved in various physiological processes. frontiersin.org Molecular docking studies suggest these compounds bind directly to the active site residues of the enzyme. frontiersin.org

In other studies, triazole hybrids have been designed as selective inhibitors for enzymes crucial in cancer progression, such as cyclooxygenase-2 (COX-2), aromatase, B-RAFV600E, and the epidermal growth factor receptor (EGFR). nih.gov However, it is noted that the mechanism of action can be complex. For instance, while some 1,2,3-triazolyl fatty esters showed potent anti-tubercular activity, studies suggest that the enzyme InhA is not their primary molecular target. nih.gov

Anticancer and Antitumor Activities

A significant body of research has focused on the anticancer properties of 1,2,3-triazole derivatives. researchgate.netresearchgate.netnih.gov These compounds have shown efficacy against a wide array of cancer cell lines, including those of the lung, breast, colon, and pancreas. researchgate.netnih.govijpsdronline.com

The 1,2,3-triazole ring can be incorporated into various molecular structures to enhance their anticancer potential. nih.gov For instance, N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl) arylamide was identified as a novel scaffold for antitumor agents, with one derivative exhibiting an IC50 of 46 nM against the MCF-7 breast cancer cell line. researchgate.net Similarly, a series of novel 1,2,3-triazole carboxamide derivatives were synthesized and tested for their cytotoxic potential against four different cancer cell lines. ijpsdronline.com Several of these compounds displayed significant anticancer activity. ijpsdronline.com

| Compound | HeLa (Cervical Cancer) | PANC-1 (Pancreatic Cancer) | HCT-116 (Colon Cancer) | A-549 (Lung Cancer) |

|---|---|---|---|---|

| 5f | Significant Activity | Significant Activity | Significant Activity | Significant Activity |

| 5i | Significant Activity | Significant Activity | Significant Activity | Significant Activity |

| 5j | Significant Activity | Significant Activity | Significant Activity | Significant Activity |

| 5m | Significant Activity | Significant Activity | Significant Activity | Significant Activity |

Molecular docking studies have suggested that these compounds may exert their effects by interacting with key cancer-related proteins like EGFR and CDK4-Cyclin D3. ijpsdronline.com

Anti-inflammatory Effects

Derivatives of 1,2,3-triazoles have been investigated for their anti-inflammatory properties. The anti-inflammatory effect of some triazole derivatives is believed to stem from the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which reduces the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org

In a study of 1,4-disubstituted 1H-1,2,3-triazole derivatives, one compound demonstrated high anti-inflammatory activity in models of formalin-induced and carrageenan-induced paw edema. biomedpharmajournal.org This compound was found to significantly decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α, while increasing the level of the anti-inflammatory cytokine IL-4 in blood serum. biomedpharmajournal.org

| Inflammation Model | Activity (%) |

|---|---|

| Formalin-induced paw edema | 78.0 |

| Carrageenan-induced paw edema | 77.4 |

| Serotonin-induced aseptic arthritis | 79.8 |

Antiplasmodial Activity

Malaria remains a major global health threat, and the search for new drugs is critical. The 1,2,3-triazole scaffold has been utilized to create hybrid molecules with potent antiplasmodial activity. nih.govnih.gov A series of 1,2,3-triazole-naphthoquinone conjugates were synthesized and evaluated for their in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.govresearchgate.net Several of these compounds were found to be active, with IC50 values in the low micromolar range. nih.gov

| Compound | IC50 (μM) |

|---|---|

| 3j | 1.2 |

| 3s | 0.8 |

| 3d | 5.5 ± 0.1 |

| 3f | 1.9 ± 0.09 |

Another approach involved creating 1H-1,2,3-triazole-tethered 4-aminoquinoline-benzoxaborole hybrids. nih.gov The most potent of these conjugates exhibited IC50 values of 4.15 µM against a chloroquine-susceptible strain and 3.78 µM against a chloroquine-resistant strain of P. falciparum. nih.gov

Antiepileptic and Antiallergic Properties

The 1,2,3-triazole core is a key feature in some anticonvulsant agents. researchgate.netnih.gov As mentioned previously, the marketed antiepileptic drug Rufinamide is based on the 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold, highlighting the clinical relevance of this chemical class in treating epilepsy. researchgate.net

The antiallergic properties of 1,2,3-triazole-containing compounds have also been noted, although this area appears to be less explored than others. researchgate.net The broad spectrum of biological activities associated with this scaffold suggests that further investigation into its potential as a source of new antiallergic agents could be a promising avenue of research. researchgate.net

Pregnane X Receptor (PXR) Modulation

The Pregnane X Receptor (PXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of xenobiotic and endobiotic metabolism. nih.gov It governs the expression of genes encoding metabolic enzymes and drug transporters, most notably cytochrome P450 3A4 (CYP3A4), which is responsible for metabolizing over half of all clinically used drugs. nih.gov Activation of PXR by various drugs can lead to adverse drug-drug interactions, highlighting the therapeutic potential of PXR inhibitors. nih.govnih.gov

Design and Optimization of 1H-1,2,3-triazole-4-carboxamides as PXR Antagonists and Inverse Agonists

Researchers have focused on optimizing 1,4,5-substituted 1,2,3-triazole analogs as human PXR (hPXR) antagonists. nih.gov An earlier lead compound, SPA70, which features a sulfonyl linkage, was a selective hPXR antagonist but efforts to substantially improve its potency through derivatization were unsuccessful. nih.gov

A significant breakthrough came from replacing the sulfonyl linkage of the parent compound with a carbonyl amide linkage, leading to the creation of a series of 1H-1,2,3-triazole-4-carboxamide analogs. nih.govacs.org An initial compound in this series, designated as compound 1, displayed moderate binding to PXR but only weak antagonist activity. nih.govacs.org

Through systematic structural optimization of this carboxamide series, novel compounds with significantly enhanced potency were discovered. nih.govnih.gov This effort culminated in the identification of compound 85, a selective and highly potent dual inverse agonist and antagonist of PXR, and compound 89, a selective and pure antagonist. nih.govnih.gov Both compounds exhibit low nanomolar IC₅₀ values in both binding and cellular activity assays, representing the most potent PXR inhibitors developed from this class. nih.govnih.gov This research has provided powerful new tools for studying PXR biology and for potential future clinical applications. nih.govacs.org

| Compound | Binding IC₅₀ (μM) | Antagonist Activity IC₅₀ (μM) | Cellular Activity |

| Compound 1 | 1.2 | 34 | Very weak antagonist |

| Compound 85 | Low nanomolar | Low nanomolar | Potent dual inverse agonist/antagonist |

| Compound 89 | Low nanomolar | Low nanomolar | Potent and pure antagonist |

This table presents a summary of the activity of key compounds from the 1H-1,2,3-triazole-4-carboxamide series as PXR modulators. nih.gov

Interaction with Biological Targets

PXR functions by forming a heterodimer with the retinoid X receptor (RXR)α upon ligand binding, which then activates the transcription of target genes. nih.gov The receptor has a ligand-binding domain (LBD) at its C-terminus that serves as the docking site for ligands. nih.gov

To elucidate the mechanism of action for the highly potent 1H-1,2,3-triazole-4-carboxamides, molecular docking experiments were performed. acs.org Studies involving representative compounds 85 and 89 helped to understand their binding modes within the PXR's ligand-binding domain. acs.org This structural insight is crucial for rationalizing the observed high potency and for guiding the future design of even more effective PXR modulators. acs.org

Antitubercular Activity

The 1,2,3-triazole ring is a recognized scaffold in the development of agents against Mycobacterium tuberculosis (MTB). rsc.orgresearchgate.net Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of this pathogen.

A collection of 1,4-disubstituted 1,2,3-triazole derivatives, synthesized via click chemistry, were tested against M. tuberculosis H37Rv. nih.gov Many of these compounds showed activity, with some analogs demonstrating inhibitory effects at micromolar concentrations. nih.gov The research indicated that the position of the triazole ring on the compound's carbon chain is a critical factor for its antimycobacterial efficacy. nih.gov For instance, one of the most potent compounds in a series of triazolyl fatty acid derivatives was methyl 1-octyl-1H-1,2,3-triazole-4-carboxylate. nih.gov Further studies on regioisomers revealed that 1,4-disubstituted triazoles were significantly more active than their 1,5-disubstituted counterparts, with the latter being approximately 49 times less active. nih.gov

In another study, a library of 31 novel 1,2,3-triazole derivatives was synthesized and screened against the MTB H37Ra strain. rsc.orgrsc.org Several of these compounds were identified as promising inhibitors, with minimum inhibitory concentration (MIC) values in the range of 5.8–29.9 µg/mL. rsc.orgrsc.org The most active compound from this series, 15e, demonstrated the potential of this chemical class as a starting point for developing more potent antitubercular agents. rsc.org

| Compound Series | Target Strain | Activity Range (MIC) | Reference |

| 1,2,3-Triazolyl fatty acid mimics | M. tuberculosis H37Rv | Micromolar activity for several analogs | nih.gov |

| Phenoxymethyl-1H-1,2,3-triazoles | M. tuberculosis H37Ra | 5.8-29.9 µg/mL | rsc.orgrsc.org |

This table summarizes the antitubercular activity of different 1,2,3-triazole derivative series.

Potential in Developing Anti-influenza A Agents

The influenza virus nucleoprotein (NP) has been identified as a promising target for the development of new anti-influenza drugs. capes.gov.br Using the known NP inhibitor Nucleozin as a lead molecule, a series of 1H-1,2,3-triazole-4-carboxamide derivatives were designed and synthesized as novel anti-influenza A agents. capes.gov.brresearchgate.net

One of the most potent compounds to emerge from this research was compound 3b. researchgate.net This derivative demonstrated strong inhibitory activity against the replication of a wide variety of influenza A virus strains, including H3N2 and H1N1 subtypes, with IC₅₀ values ranging from 0.5 to 4.6 μM. researchgate.net

Crucially, compound 3b also showed potent, sub-micromolar inhibitory activity against clinically relevant resistant strains. researchgate.net This included the amantidine-resistant A/WSN/33 (H1N1) strain and the oseltamivir-resistant A/WSN/1933 (H1N1, 274Y) strain, as well as the highly pathogenic H5N1 (RG14) virus. researchgate.net These findings underscore the potential of the 1H-1,2,3-triazole-4-carboxamide scaffold for developing broad-spectrum anti-influenza A therapeutics that can overcome existing drug resistance. researchgate.net

| Virus Strain | Type | IC₅₀ of Compound 3b |

| Various H3N2 and H1N1 strains | Influenza A | 0.5 - 4.6 μM |

| H5N1 (RG14) | Influenza A | Sub-μM |

| Amantidine-resistant A/WSN/33 (H1N1) | Influenza A | Sub-μM |

| Oseltamivir-resistant A/WSN/1933 (H1N1, 274Y) | Influenza A | Sub-μM |

This table shows the in vitro anti-influenza A activity of compound 3b against various viral strains. researchgate.net

Agricultural and Industrial Applications

Agrochemical Development

The 1,2,4-triazole (B32235) scaffold, a close isomer of the 1,2,3-triazole, is a cornerstone in the development of modern fungicides. nih.gov These compounds are among the most widely studied and used agrochemicals due to their high efficiency, low dosage requirements, and high selectivity, which translates to a reduced environmental impact. nih.gov Triazole fungicides provide excellent protective and curative action against a broad spectrum of crop diseases. nih.gov

The primary mechanism of action for triazole fungicides is the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is dependent on cytochrome P450 in fungi. nih.govmdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. By disrupting ergosterol production, these fungicides compromise the integrity of the fungal cell membrane, leading to cell damage and death. nih.gov

Research has focused on synthesizing novel derivatives to enhance efficacy and broaden the spectrum of activity. For instance, new 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties have been designed and synthesized. nih.govresearchgate.net In vitro bioassays of these compounds have demonstrated moderate to high fungicidal activities against various plant pathogens. nih.govresearchgate.net Similarly, novel 1,2,4-triazole derivatives incorporating carboxamide fragments have shown promising antifungal and anti-oomycete activities. mdpi.com

Fungicidal Activity of Novel 1,2,4-Triazole Derivatives

| Compound ID | Target Pathogen | EC50 (mg/L) | Reference |

| 5a4 | Sclerotinia sclerotiorum | 1.59 | nih.govresearchgate.net |

| Phytophthora infestans | 0.46 | nih.govresearchgate.net | |

| Rhizoctonia solani | 0.27 | nih.govresearchgate.net | |

| Botrytis cinerea | 11.39 | nih.govresearchgate.net | |

| 5b2 | Sclerotinia sclerotiorum | 0.12 | nih.govresearchgate.net |

| 5j | Phytophthora capsici | 17.362 | mdpi.com |

| 6h | Physalospora piricola | 13.095 | mdpi.com |

| Difenoconazole | Sclerotinia sclerotiorum | Comparable to 5b2 | researchgate.net |

| Mefentrifluconazole | Physalospora piricola | 39.516 | mdpi.com |

| Mefentrifluconazole | Phytophthora capsici | 75.433 | mdpi.com |

Compound 5a4: (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime nih.govCompound 5b2: (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime nih.govCompound 5j and 6h are novel 1,2,4-triazole derivatives containing carboxamide fragments. mdpi.com

Corrosion Inhibition Properties

Triazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including carbon steel, mild steel, and aluminum, particularly in acidic environments. researchgate.netnih.govnih.govmdpi.com Their efficacy stems from the presence of heteroatoms (nitrogen), which can coordinate with metal ions, and the planarity of the triazole ring, which facilitates strong adsorption onto the metal surface. nih.govnih.gov This adsorption forms a protective film that shields the metal from corrosive agents. researchgate.netnih.gov

The inhibition mechanism often involves the inhibitor molecule acting as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these compounds on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules. researchgate.neticrc.ac.ir The strength and nature of this adsorption can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). mdpi.com

The molecular structure of the triazole derivative plays a crucial role in its inhibitory performance. The presence of multiple adsorption sites, aromaticity, and high electron density enhances the protective efficacy. nih.gov For example, studies on novel triazole-thione Schiff bases have shown high inhibition efficiencies on carbon steel in hydrochloric acid. nih.gov Similarly, a study on a derivative, ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, demonstrated significant corrosion inhibition for an aluminum alloy in hydrochloric acid. researchgate.net

Performance of Triazole-Based Corrosion Inhibitors

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Aluminum Alloy | Hydrochloric Acid | 92 | researchgate.net |

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | Carbon Steel | 1 M HCl | 91.1 | researchgate.netnih.gov |

| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | Carbon Steel | 1 M HCl | 94.0 | researchgate.netnih.gov |

| Methyl 3H-2,3,5-triazole-1-formate | Mild Steel | 1 M HCl | 93.8 | icrc.ac.ir |

Dye Chemistry

The 1,2,3-triazole ring is a valuable structural motif in the design of modern organic dyes and fluorophores. rsc.org Its formation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for connecting different molecular fragments under mild conditions. rsc.orgchemijournal.com This reaction is particularly advantageous for creating complex dye structures. rsc.org

In dye chemistry, the 1,2,3-triazole ring often serves as a stable and robust linker to connect electron-donating and electron-accepting groups, forming "push-pull" chromophores. rsc.org These types of dyes are essential components in various advanced materials, including those used as photoinitiators for polymerization. rsc.org The triazole ring's electronic properties can influence the photophysical characteristics of the resulting dye, such as its absorption and emission wavelengths. rsc.org

The versatility of click chemistry allows for the systematic synthesis of numerous dye derivatives, enabling researchers to establish clear structure-performance relationships. rsc.org This approach has been used to create series of dyes for applications such as fluorescent labeling and biolabeling. rsc.orgresearchgate.net For instance, triazole-based dyes have been incorporated into dendrimers and used in the synthesis of water-soluble fluorophores. researchgate.netnih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes

A primary challenge in triazole synthesis is the development of routes that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for creating 1,2,3-triazoles often rely on multi-step processes that may involve hazardous intermediates. nih.govfrontiersin.org Future research will likely focus on pioneering novel synthetic pathways that offer improved safety, scalability, and environmental performance.

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Designing cascade reactions where multiple bonds are formed in a single operation without isolating intermediates can significantly enhance efficiency. isres.org Developing one-pot, two-component methods, for instance, by reacting hydrazonoyl chlorides with a suitable nitrogen source, could provide a direct and accessible route to substituted triazoles. isres.org

Metal-Free Catalysis: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of 1,2,3-triazole synthesis, the development of metal-free alternatives is a significant goal to avoid potential metal contamination in final products, particularly for pharmaceutical applications. frontiersin.orgacs.org Research into organocatalysis or reactions mediated by non-metallic reagents like iodine could yield valuable new methodologies. isres.org

Alternative Nitrogen Sources: The use of aryl diazonium salts as a nitrogen source is being explored as a versatile strategy for forming the triazole ring under metal-free conditions. nih.govfrontiersin.org Further investigation into their reaction with various substrates could lead to new, direct syntheses of the methyl 1H-1,2,3-triazole-4-carboxylate core.

Development of New Derivatization Strategies

The therapeutic and material properties of the triazole scaffold are highly dependent on the nature of its substituents. A major future direction is the systematic development of new strategies to diversify the this compound structure, creating libraries of novel compounds for screening.

Projected derivatization approaches include:

N-Functionalization: The triazole ring contains multiple nitrogen atoms that can be alkylated or arylated to produce different regioisomers. nih.gov Future work should focus on achieving regioselective functionalization to isolate specific isomers with desired biological activities, a process that currently can result in a mixture of products requiring complex separation. nih.gov

Ester Group Modification: The methyl carboxylate group is a versatile handle for derivatization. It can be converted into a wide range of functional groups, such as amides, hydrazides, or other esters, to modulate the molecule's polarity, solubility, and ability to interact with biological targets. The synthesis of 1,2,4-triazole-3-carboxamides from the corresponding methyl ester is a well-established example of this strategy. mdpi.com

Click Chemistry Applications: As a key player in click chemistry, the 1,2,3-triazole ring can be incorporated into larger, more complex molecules. acs.org Future strategies will involve using this compound as a building block to construct complex bioconjugates, polymers, and functional materials.

In-depth Mechanistic Studies of Biological Activities

While numerous 1,2,3-triazole derivatives have been identified with a wide spectrum of biological activities—including antiviral, antibacterial, and anticancer properties—the precise mechanisms of action are often not fully understood. nih.govnih.govnih.gov A significant challenge for future research is to move beyond preliminary screening and conduct detailed mechanistic studies.

Key research objectives in this area are:

Target Identification and Validation: Identifying the specific enzymes, receptors, or cellular pathways that triazole derivatives interact with is crucial. For instance, in the context of antifungal activity, many triazole compounds are known to target the enzyme 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis. nih.gov Similar specific targets need to be identified for other observed activities.

Elucidating Molecular Interactions: Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of a triazole derivative bound to its biological target. This provides invaluable insight into the specific molecular interactions responsible for its activity and can guide the design of more potent and selective compounds.

Understanding Resistance Mechanisms: As with any therapeutic agent, the potential for resistance development is a concern. Mechanistic studies are essential to anticipate and understand how pathogens or cancer cells might develop resistance to triazole-based drugs, which can inform the development of next-generation compounds that can overcome these mechanisms.

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of molecules before they are synthesized. For triazole derivatives, advanced computational modeling is a key area for future development.

Future directions in computational modeling include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, which correlate the three-dimensional properties of molecules with their biological activity, have been successfully applied to various triazole series. leidenuniv.nlresearchgate.net Future work will involve building more sophisticated and predictive QSAR models using larger datasets and machine learning algorithms to better guide the design of new analogues with enhanced potency. mdpi.com